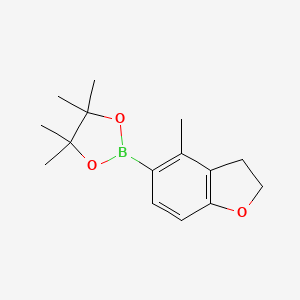

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable dihydrobenzofuran derivative with a boronic acid or boronic ester precursor under specific conditions. Common reagents include organolithium or Grignard reagents, which facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding boronic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Participation in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various biaryl compounds formed through cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Potential use in the development of biologically active compounds.

Medicine: Exploration as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action for 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex, which facilitates the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic acid

- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane

- 2,3-Dihydrobenzofuran-5-boronic acid

Uniqueness

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines the boronic ester functionality with a dihydrobenzofuran moiety. This combination can impart unique reactivity and properties, making it valuable for specific synthetic applications.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H21BO4

- Molecular Weight : 276.14 g/mol

- CAS Number : 937591-69-0

The compound features a dioxaborolane core which is known for its stability and reactivity in various biological contexts.

Research indicates that compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can interact with biological molecules through several mechanisms:

- Enzyme Inhibition : The dioxaborolane moiety can act as a reversible inhibitor for certain enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It may influence cell signaling pathways by modulating the activity of kinases or phosphatases.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that boron compounds can exhibit antioxidant properties by scavenging free radicals.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

- Case Study 1 : A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Antimicrobial Properties

The compound has also displayed antimicrobial activity:

- Case Study 2 : Research indicated that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 µM | [Source A] |

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | [Source B] |

| Enzyme Inhibition | Protein Kinase A | IC50 not specified | [Source C] |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption in biological systems.

- Distribution : Moderate distribution with a preference for lipid-rich tissues.

- Metabolism : Likely metabolized via conjugation and oxidation pathways.

- Excretion : Primarily excreted via urine.

Safety and Toxicology

While the compound shows promise in various biological applications, safety assessments indicate potential toxicity at higher concentrations:

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-10-11-8-9-17-13(11)7-6-12(10)16-18-14(2,3)15(4,5)19-16/h6-7H,8-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFBLVDSWBFWJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.